2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide
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Description
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.49. The purity is usually 95%.
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Biological Activity
The compound 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic molecule of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H23N3O2S, with a molecular weight of approximately 349.46 g/mol. Its structure includes a thiazole ring, a methoxy group, and a methylsulfonyl phenyl moiety, which contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃N₃O₂S |
Molecular Weight | 349.46 g/mol |
Chemical Structure | Complex with thiazole and methoxy groups |
Anticancer Activity
Research has indicated that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study conducted on various thiazole derivatives showed that modifications to the N-aryl amide group significantly influenced their anticancer activity against tumor cell lines such as A549 and C6. The mechanism observed involved induction of apoptosis in cancer cells through caspase activation and inhibition of DNA synthesis .
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. In vitro studies have demonstrated the efficacy of similar compounds against various bacterial strains, suggesting that the presence of specific functional groups enhances their interaction with microbial targets .
Leishmanicidal Activity
A related study on phthalimido-thiazole derivatives highlighted their leishmanicidal activity, which was attributed to structural features similar to those found in this compound. The compounds exhibited low cytotoxicity towards mammalian cells while effectively reducing the survival rate of Leishmania infantum parasites .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the substitution patterns on the thiazole ring and the aryl groups significantly affect the biological activity of these compounds. For instance:
- Electron-withdrawing groups at specific positions enhance potency.
- Non-bulky substituents are preferred for optimal interaction with biological targets.
This information is crucial for designing new derivatives with improved efficacy and reduced toxicity.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and microbial growth.
- Receptor Interaction : It may interact with cellular receptors, leading to altered signaling pathways that promote apoptosis in cancer cells.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication processes.
Case Studies
- Anticancer Efficacy : In a study evaluating various thiazole derivatives, compounds structurally similar to this compound demonstrated significant cytotoxic effects on A549 lung cancer cells, with IC50 values indicating potent activity .
- Leishmaniasis Treatment : Another investigation into thiazole derivatives indicated promising results against Leishmania species, showcasing their potential as new therapeutic agents in treating leishmaniasis .
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-21(18-20-17-14(25-2)5-4-6-15(17)26-18)11-16(22)19-12-7-9-13(10-8-12)27(3,23)24/h4-10H,11H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSHBOKPPNMILL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C)C2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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